Fmoc-Met-OH, also known as Fmoc-L-methionine or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique in chemistry and biochemistry for the creation of peptides and proteins.
Fmoc-Met-OH functions as a protected amino acid []. This means that the reactive amine group (NH2) of the methionine molecule is masked by a bulky group, the Fmoc (Fluorenylmethoxycarbonyl) group, which prevents unwanted side reactions during the synthesis process.
During SPPS, the Fmoc group is selectively removed using a mild acidic treatment, allowing the methionine to react with the next amino acid in the desired sequence. This cycle of deprotection and coupling is repeated until the entire peptide chain is assembled. Fmoc-Met-OH, along with other Fmoc-protected amino acids, plays a crucial role in enabling the controlled and efficient construction of diverse peptides with high purity [].
Fmoc-Met-OH finds applications in various scientific research areas:
Fmoc-Methionine-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine, is an amino acid derivative widely utilized in peptide synthesis. Its chemical formula is C₁₉H₁₉NO₄S, and it has a molecular weight of 373.43 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of the amino group during solid-phase peptide synthesis. This protecting group can be easily removed under mild basic conditions, allowing for the subsequent coupling of other amino acids to form peptides .
Fmoc-Met-OH is generally considered a safe handling material but should be handled with care according to standard laboratory practices.
Fmoc-Methionine-OH is essential in synthesizing peptides that exhibit various biological activities. Methionine itself plays a critical role in protein synthesis and is a precursor for several important biomolecules, including S-adenosylmethionine, which is involved in methylation reactions. Peptides synthesized using Fmoc-Methionine-OH have been studied for their potential therapeutic applications, including antimicrobial and anticancer properties .
The synthesis of Fmoc-Methionine-OH can be achieved through various methods:
Fmoc-Methionine-OH is primarily used in:
Studies involving Fmoc-Methionine-OH often focus on its interactions within peptide chains and its influence on protein folding and stability. Research indicates that the incorporation of methionine residues can affect the conformational properties of peptides and proteins, potentially impacting their biological functions. Additionally, interaction studies may explore how modifications to methionine residues influence enzymatic activity or receptor binding .
Several compounds are structurally similar to Fmoc-Methionine-OH, each with unique properties:
Compound Name | Structure | Unique Features |
---|---|---|
Fmoc-Alanine-OH | C₁₉H₁₉NO₄ | Lacks sulfur; used for simpler peptide synthesis |
Fmoc-Leucine-OH | C₂₄H₂₅NO₄ | Larger side chain; impacts hydrophobic interactions |
Fmoc-Cysteine-OH | C₂₁H₂₃NO₄S | Contains a thiol group; important for disulfide bond formation |
Fmoc-Tyrosine-OH | C₂₂H₂₃NO₄ | Contains a phenolic hydroxyl; involved in enzyme catalysis |
Fmoc-Methionine-OH stands out due to its unique sulfur-containing side chain, which plays a crucial role in various biochemical processes and interactions not present in other similar compounds .
The molecular architecture of 9-fluorenylmethoxycarbonyl-L-methionine (Fmoc-Met-OH) represents a sophisticated chemical construct characterized by its complex three-dimensional arrangement and distinctive structural components [1] [2]. The compound possesses the molecular formula C₂₀H₂₁NO₄S with a molecular weight of 371.45 grams per mole, establishing it as a substantially larger molecule compared to its parent amino acid [1] [3].
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₁NO₄S |
Molecular Weight | 371.45 g/mol |
CAS Number | 71989-28-1 |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid |
Chemical Structure | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine |
Physical Form | Crystalline powder |
Color | White to light yellow |
The molecular architecture consists of three primary structural domains that collectively define its chemical behavior and biological activity [1] [2]. The fluorenyl moiety forms the most prominent structural feature, comprising a rigid tricyclic aromatic system that provides both steric bulk and electronic properties essential for the compound's protective function [30]. This fluorenyl group is connected through a methoxycarbonyl linker to the amino terminus of the methionine residue, creating a carbamate linkage that is characteristically stable under acidic conditions while remaining labile to basic environments [30] [8].
The methionine backbone retains its fundamental amino acid architecture, featuring the characteristic alpha-carbon bearing both carboxyl and amino functionalities [1] [27]. The methionine side chain extends from the alpha-carbon through a three-carbon aliphatic chain terminated by a methylthioether group, maintaining the hydrophobic and sulfur-containing properties inherent to the native amino acid [24] [27]. This thioether functionality is positioned at the gamma-carbon relative to the carboxyl group, providing a sulfur atom that can participate in various chemical interactions while remaining generally unreactive under standard synthetic conditions [27].
The carbamate linkage between the fluorenyl protecting group and the amino acid represents a critical structural element that governs the compound's reactivity profile [30]. This linkage exhibits remarkable stability toward acidic hydrolysis and nucleophilic attack under neutral conditions, yet demonstrates selective cleavability under basic conditions, particularly in the presence of secondary amines such as piperidine [30] [8]. The electronic properties of the fluorenyl system contribute to this selectivity through resonance stabilization of intermediate species formed during deprotection reactions [30].
Property | Value |
---|---|
Melting Point | 121-123°C |
Boiling Point (Predicted) | 614.6±55.0°C |
Density (Estimated) | 1.2053 g/cm³ |
Optical Rotation [α]₂₀/D | -29.5±1.5° (c=1% in DMF) |
pKa (Predicted) | 3.72±0.10 |
Storage Temperature | 2-8°C |
Stability | Stable under normal conditions |
The crystalline structure of Fmoc-Met-OH exhibits characteristics typical of protected amino acid derivatives, forming well-defined crystal lattices that contribute to its physical stability and handling properties [2] [21]. The compound typically appears as a white to light yellow crystalline powder with a melting point ranging from 121 to 123 degrees Celsius, indicating substantial intermolecular interactions within the solid state [2] [21] [23]. The predicted boiling point of approximately 614.6 degrees Celsius reflects the significant molecular weight and extensive aromatic character contributed by the fluorenyl protecting group [21] [23].
The stereochemical integrity of Fmoc-Met-OH represents a fundamental aspect of its chemical identity and biological utility, with the compound exhibiting well-defined chirality centered at the alpha-carbon of the methionine residue [9] [10]. The absolute configuration corresponds to the S-configuration, consistent with the L-stereochemistry of naturally occurring methionine [9] [12]. This stereochemical arrangement is critical for maintaining the biological activity and structural compatibility required for peptide synthesis applications [9] [12].
Commercial preparations of Fmoc-Met-OH typically achieve enantiomeric purities exceeding 99.8 percent, with high-quality synthetic batches demonstrating D-enantiomer content below 0.5 percent [10] [12]. These stringent purity requirements reflect the critical importance of stereochemical homogeneity in peptide synthesis, where even minor contamination with the opposite enantiomer can lead to significant complications in downstream applications [9] [12].
Parameter | Value | Method/Condition |
---|---|---|
Enantiomeric Purity | ≥99.8% | HPLC analysis |
L-Enantiomer Content | >99% | Standard commercial grade |
D-Enantiomer Content (Maximum) | ≤0.5% | High purity grade specification |
Chiral Center Configuration | S-configuration at C-2 | Absolute configuration |
Chromatographic Resolution (α) | 1.41-1.67 | Chiral stationary phase |
Elution Order (HPLC) | D < L | ZWIX(+)™ and QN-AX™ columns |
Retention Factor (k₁) | 0.33-2.84 | Various chiral columns |
Chromatographic analysis using chiral stationary phases has provided detailed insights into the enantioseparation characteristics of Fmoc-Met-OH [9]. Studies employing cinchona alkaloid-based chiral stationary phases, including ZWIX(+)™ and QN-AX™ columns, have demonstrated reproducible separation of the enantiomers with selectivity factors ranging from 1.41 to 1.67 [9]. The elution order consistently shows the D-enantiomer preceding the L-enantiomer under standard chromatographic conditions, with retention factors varying between 0.33 and 2.84 depending on the specific column and mobile phase composition employed [9].
The optical rotation properties of Fmoc-Met-OH provide an additional measure of stereochemical purity and identity [2] [11]. The compound exhibits a specific rotation of -29.5 ± 1.5 degrees when measured at the sodium D-line at 20 degrees Celsius using a concentration of 1 percent in dimethylformamide [2] [11] [21]. This optical activity reflects the contribution of both the methionine chiral center and the overall molecular asymmetry introduced by the protecting group architecture [2] [11].
Temperature effects on the stereochemical behavior of Fmoc-Met-OH have been investigated through solid-state nuclear magnetic resonance studies, revealing interesting parallels with methionine dynamics in biological systems [17]. These investigations have shown that the compound maintains its stereochemical integrity across a wide temperature range, with no evidence of epimerization or stereochemical degradation under standard storage and handling conditions [17].
The solubility profile of Fmoc-Met-OH in organic solvents represents a critical parameter that directly influences its utility in synthetic applications and governs its behavior during purification and handling procedures [13] [14] [15]. The compound demonstrates excellent solubility in polar aprotic solvents, with dimethylformamide serving as the preferred solvent for most synthetic applications [2] [14] [26].
Solvent | Solubility | Application in Synthesis |
---|---|---|
Dimethylformamide (DMF) | Clearly soluble (1 mmol in 2 mL) | Primary solvent for peptide synthesis |
Dimethyl sulfoxide (DMSO) | Soluble | Alternative synthetic solvent |
Dichloromethane | Soluble | Purification and extraction |
Chloroform | Soluble | Purification and extraction |
Ethyl acetate | Soluble | Purification and extraction |
Acetone | Soluble | General organic synthesis |
Methanol | Very faint turbidity | Limited synthetic applications |
Water | Slightly soluble | Not suitable for synthesis |
In dimethylformamide, Fmoc-Met-OH achieves clear solubility at concentrations of 1 millimole in 2 milliliters, corresponding to approximately 186 milligrams per milliliter [2] [26]. This exceptional solubility in dimethylformamide makes it the solvent of choice for solid-phase peptide synthesis applications, where high concentrations of activated amino acid derivatives are required for efficient coupling reactions [14] [26].
Dimethyl sulfoxide represents an alternative polar aprotic solvent that provides good solubility for Fmoc-Met-OH [13] [15]. The compound maintains stability in dimethyl sulfoxide solutions for extended periods, with studies indicating greater than 99 percent retention of the intact molecule after 14 days at room temperature in the presence of coupling reagents [14]. This stability profile makes dimethyl sulfoxide suitable for applications requiring prolonged reaction times or storage of activated solutions [14].
The solubility characteristics in halogenated solvents, including dichloromethane and chloroform, enable efficient extraction and purification procedures [13] [15]. These solvents are particularly valuable for workup procedures following synthetic transformations, where the lipophilic character of the fluorenyl protecting group facilitates partition into the organic phase [13] [15]. The compound also demonstrates solubility in ethyl acetate and acetone, expanding the range of solvent systems available for purification by column chromatography and recrystallization [13] [15].
Protic solvents present more limited utility for Fmoc-Met-OH applications [23]. In methanol, the compound exhibits only very faint turbidity, indicating poor solubility that limits its use in methanolic reaction systems [23]. This behavior reflects the predominantly hydrophobic character imparted by the fluorenyl protecting group, which reduces compatibility with protic solvents .
The aqueous solubility of Fmoc-Met-OH is significantly limited compared to the parent methionine amino acid [26]. While the compound shows slight solubility in water, this property is insufficient for aqueous-based synthetic applications [26]. The reduced water solubility results from the substantial hydrophobic contribution of the fluorenyl moiety, which overwhelms the hydrophilic character of the carboxyl and protected amino functionalities .
The comparative analysis between Fmoc-Met-OH and native L-methionine reveals fundamental differences in molecular architecture, physicochemical properties, and synthetic utility that directly impact their respective applications in chemical and biological systems [17] [18] [27]. These differences reflect the profound influence of the fluorenylmethoxycarbonyl protecting group on the basic amino acid structure [18] [30].
Property | Fmoc-Met-OH | Native L-Methionine |
---|---|---|
Molecular Formula | C₂₀H₂₁NO₄S | C₅H₁₁NO₂S |
Molecular Weight | 371.45 g/mol | 149.21 g/mol |
Free Amino Group | Protected (Fmoc) | Free |
Protecting Group | Present | Absent |
Solubility in Water | Slightly soluble | Soluble (56.2 g/L at 25°C) |
Peptide Synthesis Utility | Direct use in SPPS | Requires protection |
Synthetic Accessibility | Ready-to-use | Needs derivatization |
Stability | Enhanced stability | Standard stability |
Cost Factor | Higher cost | Lower cost |
The molecular weight differential between Fmoc-Met-OH and native methionine is substantial, with the protected derivative exhibiting a molecular weight of 371.45 grams per mole compared to 149.21 grams per mole for the unprotected amino acid [1] [27]. This 2.5-fold increase in molecular weight reflects the significant structural contribution of the fluorenyl protecting group system [1] [30]. The expanded molecular framework fundamentally alters the compound's physical properties, synthetic behavior, and biological interactions [17] [18].
The presence of the fluorenylmethoxycarbonyl protecting group completely transforms the reactivity profile of the amino nitrogen [18] [30]. While native methionine possesses a free primary amino group capable of participating in nucleophilic reactions, hydrogen bonding, and ionic interactions, Fmoc-Met-OH features a protected amino functionality that is effectively inert under most reaction conditions [18] [30]. This protection is essential for controlled peptide synthesis, where selective activation and coupling of specific amino acid residues is required [18].
Solubility characteristics demonstrate perhaps the most dramatic difference between the two compounds [26] [27]. Native L-methionine exhibits excellent water solubility, with literature values indicating solubility of 56.2 grams per liter at 25 degrees Celsius [27]. In contrast, Fmoc-Met-OH shows only slight water solubility due to the hydrophobic character imparted by the fluorenyl aromatic system [26]. This solubility reversal necessitates the use of organic solvents for synthetic applications involving the protected derivative [26].
The synthetic utility profiles of these compounds are complementary rather than competitive [18]. Native methionine serves as a starting material for the preparation of protected derivatives and finds direct application in biological systems where free amino acid functionality is required [18] [27]. Fmoc-Met-OH, conversely, represents a synthetic intermediate specifically designed for solid-phase peptide synthesis applications where orthogonal protection strategies are essential [18].
Stability considerations reveal enhanced thermal and chemical stability for Fmoc-Met-OH compared to native methionine [6] [17]. The protecting group provides steric shielding of the amino functionality, reducing susceptibility to oxidative degradation and unwanted side reactions [6] [17]. Studies using solid-state nuclear magnetic resonance have demonstrated that Fmoc-Met-OH exhibits methyl group dynamics similar to methionine in dry protein environments, suggesting enhanced stability compared to hydrated systems [17].
The cost differential between these compounds reflects the synthetic complexity and specialized applications of the protected derivative [2] [8]. While native methionine is available as a commodity chemical produced through fermentation or chemical synthesis, Fmoc-Met-OH requires additional synthetic steps and purification procedures that increase production costs [2] [8]. However, the convenience and reliability of the pre-protected derivative often justifies the additional expense in research and pharmaceutical applications [2] [8].
Synthesis Method | Reaction Conditions | Typical Yield (%) | Advantages |
---|---|---|---|
Fmoc-Cl Coupling | Room temperature, organic solvent (DCM/DMF), base (NEt3) | 85-95 | Simple procedure, widely available reagents |
Fmoc-OSu Coupling | 0°C, sodium carbonate or triethylamine | 90-98 | High purity, stable reagent |
Fmoc-OBt Coupling | Room temperature, base catalyzed | 85-92 | Good selectivity |
Solid Phase Synthesis | Automated peptide synthesizers, controlled temperature | 75-85 | Large scale production capability |
Microwave-Assisted Synthesis | Elevated temperature (40-45°C), reduced reaction time | 80-90 | Faster reaction times |
High Performance Liquid Chromatography (HPLC) serves as the primary analytical and preparative purification technique for Fmoc-Met-OH in industrial settings [9] [10]. The method employs reversed-phase C18 columns with gradient elution systems utilizing acetonitrile-water mobile phases containing trifluoroacetic acid modifiers [11]. HPLC purification achieves exceptional resolution of Fmoc-amino acid derivatives, with typical purity specifications requiring ≥98.0-99.0% by area percentage [12] [8].
The HPLC separation mechanism relies on the hydrophobic interactions between the Fmoc protecting group and the stationary phase [11]. The fluorenyl moiety provides substantial retention on C18 columns, enabling effective separation from amino acid-related impurities including free methionine, oxidized methionine sulfoxide, and Fmoc degradation products [13]. Detection utilizes ultraviolet absorption at 265 nm, corresponding to the Fmoc chromophore absorption maximum [14].
Thin Layer Chromatography (TLC) validation provides a complementary analytical approach for monitoring purification processes and confirming product identity [11]. TLC analysis of Fmoc-Met-OH typically employs silica gel plates with mobile phases containing acetonitrile, buffer solutions, and surfactant additives [11]. The technique offers rapid qualitative assessment of purity through visual detection under ultraviolet illumination [15].
Recent investigations have demonstrated enhanced TLC separation selectivity through incorporation of anionic surfactants such as sodium dodecyl sulfate (SDS) in the mobile phase [11]. These surfactant-modified systems achieve improved resolution between Fmoc-amino acid derivatives while maintaining acceptable analysis times [11]. The retardation factor (RF) values for Fmoc-Met-OH in SDS-containing mobile phases typically range from 0.32-0.45, depending on buffer pH and surfactant concentration [11].
Comparative studies reveal distinct advantages for each purification approach [7]. HPLC provides superior quantitative accuracy and resolution capabilities essential for meeting pharmaceutical-grade purity specifications [10]. Conversely, TLC validation offers cost-effective screening and rapid method development advantages particularly valuable during process optimization phases [16].
Quality control protocols for Fmoc-Met-OH incorporate both acidimetric titration and spectroscopic methodologies to ensure comprehensive product characterization [12] [17]. Acidimetric titration serves as the primary quantitative assay for determining amino acid content through neutralization of the free amino group [9]. The method employs standardized hydrochloric acid or perchloric acid solutions with potentiometric endpoint detection [17].
The acidimetric procedure typically achieves accuracy levels of ≥98.0% when properly executed [9] [12]. However, the technique requires careful control of atmospheric moisture and carbon dioxide to prevent interference with endpoint determination [8]. Industrial laboratories routinely implement nitrogen purging and anhydrous solvent systems to maintain analytical precision [18].
Spectroscopic assays complement acidimetric measurements through multiple analytical approaches [19] [14]. Ultraviolet spectroscopy enables specific detection of the Fmoc protecting group through characteristic absorption bands at 265 nm and 290 nm [20]. The method provides rapid qualitative confirmation of Fmoc incorporation while offering quantitative capabilities when appropriate calibration standards are employed [21].
Near-infrared (NIR) spectroscopy represents an emerging analytical technique for Fmoc amino acid characterization [19]. Research investigations have demonstrated NIR capability for detecting specific amino acid sequences and structural features through analysis of combination bands in the 6200-5700 cm⁻¹ and 5000-4200 cm⁻¹ regions [19]. This approach offers potential for real-time process monitoring and automated quality control implementation [19].
Mass spectrometry represents the most sensitive and specific analytical technique for Fmoc-Met-OH characterization [20]. Electrospray ionization coupled with tandem mass spectrometry (ESI-MS/MS) enables detection and quantification at nanogram levels while providing structural confirmation through characteristic fragmentation patterns [20]. The method proves invaluable for trace impurity identification and stability study investigations [26].
Table 2: Quality Control Metrics Comparison
Analysis Method | Typical Specification | Detection Principle | Accuracy Level |
---|---|---|---|
HPLC Purity | ≥98.0-99.0% | Chromatographic separation and UV detection | High |
Acidimetric Titration | ≥98.0% | Neutralization of free amino groups | Medium-High |
UV Spectroscopy | Fmoc detection at 265 nm | Fmoc chromophore absorption | Medium |
TLC Analysis | Visual spot detection | Retention factor comparison | Medium |
NMR Spectroscopy | Structural confirmation | Chemical shift analysis | High |
Mass Spectrometry | Molecular weight verification | Ionization and fragmentation | Very High |
Irritant